molecular formula C13H19BrO4 B13982793 2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene

2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene

Cat. No.: B13982793
M. Wt: 319.19 g/mol
InChI Key: YQHYJYZEIPEIRL-UHFFFAOYSA-N
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Description

4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, two ethoxy groups, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene typically involves the bromination of a suitable precursor, followed by the introduction of ethoxy and methoxy groups. One common method is the bromination of 2-(2,2-diethoxyethoxy)-1-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ethoxy groups to hydroxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated or hydroxylated derivatives.

Scientific Research Applications

4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene depends on its interactions with specific molecular targets. The bromine atom and ethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene
  • 4-bromo-2-(2,2-diethoxyethoxy)-1-chlorobenzene
  • 4-bromo-2-(2,2-diethoxyethoxy)-1-nitrobenzene

Uniqueness

4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which impart distinct chemical properties

Properties

Molecular Formula

C13H19BrO4

Molecular Weight

319.19 g/mol

IUPAC Name

4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene

InChI

InChI=1S/C13H19BrO4/c1-4-16-13(17-5-2)9-18-12-8-10(14)6-7-11(12)15-3/h6-8,13H,4-5,9H2,1-3H3

InChI Key

YQHYJYZEIPEIRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=C(C=CC(=C1)Br)OC)OCC

Origin of Product

United States

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